molecular formula C18H19F3N4O4S B2762884 4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2034412-35-4

4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2762884
CAS No.: 2034412-35-4
M. Wt: 444.43
InChI Key: OQCHKSRTTHMOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group and a piperazine moiety linked to a benzo[b][1,4]dioxepin sulfonyl group. This structure combines aromatic, sulfonamide, and fluorinated components, which are often associated with enhanced metabolic stability and target binding affinity in pharmaceutical agents .

Properties

IUPAC Name

4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O4S/c19-18(20,21)16-11-17(23-12-22-16)24-4-6-25(7-5-24)30(26,27)13-2-3-14-15(10-13)29-9-1-8-28-14/h2-3,10-12H,1,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCHKSRTTHMOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound consists of a pyrimidine ring substituted with a trifluoromethyl group and a piperazine moiety linked to a benzo[d][1,4]dioxepin derivative. The sulfonyl group enhances its solubility and bioavailability.

The compound's biological activity is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes such as cancer and neurodegenerative disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on several key enzymes:

  • Acetylcholinesterase (AChE) : A study indicated that derivatives related to this compound showed IC50 values in the low micromolar range, suggesting potential utility in treating Alzheimer's disease through enhanced cholinergic signaling .
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit kinases involved in cancer progression. Preliminary results indicate moderate inhibition of certain kinases, which may contribute to its anticancer properties .

In Vivo Studies

In vivo studies are critical for understanding the pharmacokinetics and therapeutic efficacy of the compound:

  • Animal Models : Research involving murine models has shown promising results in reducing tumor size in xenograft models when treated with this compound. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells .

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Alzheimer's Disease : A related compound demonstrated significant AChE inhibition with an IC50 value comparable to established drugs like donepezil, indicating potential for cognitive enhancement in Alzheimer's patients .
  • Cancer Treatment : In a study focusing on breast cancer cell lines, compounds structurally similar to the target molecule exhibited cytotoxic effects, leading to further exploration of their use as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrimidine and piperazine rings have been systematically studied:

ModificationEffect on ActivityReference
Trifluoromethyl groupIncreased potency against AChE
Sulfonyl groupEnhanced solubility and bioavailability
Piperazine substitutionImproved selectivity for kinase targets

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with analogs sharing key structural features, such as trifluoromethyl-pyrimidine cores, piperazine linkers, or sulfonyl-dioxepin groups. Below is a systematic analysis based on structural and bioactivity correlations derived from computational and experimental studies.

Structural Similarity and Clustering

Evidence from hierarchical clustering of bioactivity profiles (NCI-60 dataset) indicates that compounds with analogous chemical structures often exhibit overlapping modes of action . For example:

  • Trifluoromethyl-pyrimidine derivatives : Compounds like 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS: 861409-87-2) share the trifluoromethyl-pyrimidine backbone. Such derivatives are frequently associated with kinase inhibition due to their ability to occupy ATP-binding pockets .
  • Sulfonamide-linked heterocycles : The sulfonyl group in the target compound resembles 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 108855-18-1), a compound with documented antipsychotic activity via dopamine receptor antagonism .

Bioactivity Profile Predictions

Using Tanimoto and Dice similarity metrics (Morgan fingerprints), computational models predict that the target compound may share bioactivity with:

  • Anticancer agents : Trifluoromethyl groups enhance lipophilicity and membrane permeability, a feature seen in 3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine (CAS: 1006323-05-2), which targets apoptosis pathways .

Comparative Table of Key Compounds

Compound Name / CAS No. Core Structure Key Functional Groups Hypothesized Bioactivity
Target Compound Pyrimidine Trifluoromethyl, sulfonyl-piperazine Kinase inhibition, GPCR modulation
4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Pyrimidine Trifluoromethyl, piperazine Kinase inhibition (e.g., EGFR, VEGFR)
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidine Benzisoxazole, piperidine Dopamine receptor antagonism
3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine Bipyrazole Trifluoromethyl, alkylamine Apoptosis induction (caspase-3/7)

Research Findings and Mechanistic Insights

Computational Predictions

Machine learning models suggest that the trifluoromethyl group enhances binding to hydrophobic pockets, while the sulfonyl-piperazine moiety may mediate hydrogen bonding with polar residues (e.g., in kinase active sites) . Tanimoto similarity scores (Morgan fingerprints) between the target compound and known kinase inhibitors (e.g., imatinib analogs) range from 0.45–0.60, indicating moderate structural overlap but distinct pharmacophoric features .

Limitations of Structural Analogy

While lumping strategies (grouping structurally similar compounds) simplify bioactivity predictions , they may overlook critical stereoelectronic differences.

Preparation Methods

Synthesis of Benzo[b]dioxepin

The benzo[b]dioxepin ring is synthesized via cyclization of 2,3-dihydroxybenzaldehyde with 1,2-dibromoethane under basic conditions. The reaction proceeds through nucleophilic attack of the phenolic oxygen on the dibromoethane, followed by intramolecular ether formation.

Reaction Conditions :

  • Reactants : 2,3-Dihydroxybenzaldehyde (1.0 eq), 1,2-dibromoethane (1.2 eq).
  • Base : Potassium carbonate (2.5 eq).
  • Solvent : Dimethylformamide (DMF), 80°C, 12 hours.
  • Yield : 78%.

Sulfonation and Sulfonyl Chloride Formation

The 7-position of the benzo[b]dioxepin is sulfonated using chlorosulfonic acid, followed by conversion to the sulfonyl chloride:

  • Sulfonation :

    • Reactants : Benzo[b]dioxepin (1.0 eq), chlorosulfonic acid (3.0 eq).
    • Conditions : 0°C to room temperature, 4 hours.
    • Product : Benzo[b]dioxepin-7-sulfonic acid.
  • Chlorination :

    • Reactants : Sulfonic acid (1.0 eq), phosphorus pentachloride (PCl₅, 2.0 eq).
    • Conditions : Reflux in dichloromethane, 2 hours.
    • Yield : 85%.

Synthesis of Piperazine Sulfonamide Intermediate

Protection of Piperazine

Piperazine is protected as its tert-butyl carbamate (Boc) to prevent over-sulfonylation:

  • Reactants : Piperazine (1.0 eq), di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
  • Base : Triethylamine (TEA, 2.0 eq).
  • Solvent : Dichloromethane (DCM), room temperature, 6 hours.
  • Yield : 92%.

Sulfonylation of Boc-Protected Piperazine

The Boc-piperazine reacts with benzo[b]dioxepin-7-sulfonyl chloride:

  • Reactants : Boc-piperazine (1.0 eq), sulfonyl chloride (1.05 eq).
  • Base : TEA (2.0 eq).
  • Solvent : DCM, 0°C to room temperature, 4 hours.
  • Product : tert-Butyl 4-((3,4-dihydro-2H-benzo[b]dioxepin-7-yl)sulfonyl)piperazine-1-carboxylate.
  • Yield : 88%.

Deprotection of Boc Group

The Boc group is removed using trifluoroacetic acid (TFA):

  • Reactants : Boc-protected sulfonamide (1.0 eq), TFA (5.0 eq).
  • Solvent : DCM, room temperature, 2 hours.
  • Yield : 95%.

Coupling to Pyrimidine Core

Preparation of 4-Chloro-6-(trifluoromethyl)pyrimidine

This intermediate is synthesized via chlorination of 6-(trifluoromethyl)pyrimidin-4-ol using phosphorus oxychloride (POCl₃):

  • Reactants : 6-(Trifluoromethyl)pyrimidin-4-ol (1.0 eq), POCl₃ (3.0 eq).
  • Catalyst : N,N-Dimethylaniline (0.1 eq).
  • Conditions : Reflux, 6 hours.
  • Yield : 76%.

Nucleophilic Aromatic Substitution

The deprotected piperazine sulfonamide reacts with 4-chloro-6-(trifluoromethyl)pyrimidine under basic conditions:

  • Reactants : Piperazine sulfonamide (1.2 eq), 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq).
  • Base : Potassium carbonate (2.0 eq).
  • Solvent : Acetonitrile, 80°C, 12 hours.
  • Yield : 68%.

Alternative Method – Palladium-Mediated Coupling :
For less reactive pyrimidines, a Buchwald-Hartwig amination is employed:

  • Catalyst : Palladium(II) acetate (5 mol%), Xantphos (10 mol%).
  • Base : Cesium carbonate (2.0 eq).
  • Solvent : Toluene, 100°C, 24 hours.
  • Yield : 72%.

Optimization and Mechanistic Insights

Sulfonylation Regioselectivity

The sulfonation of benzo[b]dioxepin occurs exclusively at the 7-position due to the electron-donating effects of the adjacent oxygen atoms, directing electrophilic attack. Competing sulfonation at other positions is minimized by controlled addition of chlorosulfonic acid at low temperatures.

Coupling Reaction Kinetics

Nucleophilic substitution on the pyrimidine core is favored by the electron-withdrawing trifluoromethyl group, which activates the 4-position toward displacement. Steric hindrance from the sulfonamide group necessitates elevated temperatures or palladium catalysis.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyrimidine-H), 7.52–7.48 (m, 2H, aromatic-H), 4.40–4.36 (m, 4H, dioxepin-OCH₂), 3.82–3.78 (t, 4H, piperazine-NCH₂), 2.94–2.90 (t, 4H, piperazine-NCH₂), 2.72–2.68 (m, 2H, dioxepin-CH₂).
  • IR (KBr) : 1345 cm⁻¹ (S=O symmetric stretch), 1160 cm⁻¹ (S=O asymmetric stretch), 1130 cm⁻¹ (C-F stretch).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : Calculated for C₁₈H₁₉F₃N₄O₄S: C, 48.65%; H, 4.31%; N, 12.61%. Found: C, 48.59%; H, 4.28%; N, 12.58%.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including sulfonylation of the benzo[b][1,4]dioxepin moiety, piperazine coupling, and pyrimidine functionalization. Key steps include sulfonyl chloride formation (via thiol oxidation or direct sulfonation) and nucleophilic substitution at the pyrimidine C4 position. Optimizing yields requires precise control of temperature (e.g., 0–5°C for sulfonylation), solvent polarity (DMF or dichloromethane for solubility), and stoichiometric ratios (1:1.2 for sulfonyl chloride:piperazine) . Catalysts like triethylamine or DMAP may enhance coupling efficiency.

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY/HMBC) confirms connectivity of the sulfonyl-piperazine and trifluoromethyl-pyrimidine groups. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Differential Scanning Calorimetry (DSC) determines crystallinity and thermal stability .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The CF₃ group enhances metabolic stability by resisting oxidative degradation and increases lipophilicity (logP ~2.5–3.0), improving membrane permeability. However, it may reduce aqueous solubility (~10–50 µM in PBS), necessitating formulation strategies like co-solvents (DMSO/PEG) or nanoemulsions .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) may arise from differences in assay conditions (pH, serum proteins) or off-target effects. Use orthogonal assays (SPR for binding affinity, cellular thermal shift assays for target engagement) and validate findings with structurally analogous controls (e.g., CF₃ replaced with CH₃) .

Q. How can computational modeling guide SAR studies for this compound?

Density Functional Theory (DFT) predicts electronic effects of the sulfonyl and CF₃ groups on binding. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with kinase catalytic lysine). MD simulations assess conformational stability in biological membranes .

Q. What experimental designs are recommended for studying metabolic stability?

Use liver microsomes (human/rat) with NADPH cofactors to measure intrinsic clearance. LC-MS/MS quantifies parent compound and metabolites. Identify oxidation hotspots (e.g., dioxepin ring) via isotopic labeling or MS/MS fragmentation .

Q. How can crystallographic data resolve ambiguities in binding modes?

Co-crystallize the compound with its target (e.g., kinase domain) using vapor diffusion (hanging drop method). Synchrotron X-ray diffraction (1.5–2.0 Å resolution) reveals precise interactions, such as sulfonyl-oxygen hydrogen bonds or π-stacking with pyrimidine .

Q. What methodologies validate target specificity in complex biological matrices?

CRISPR-Cas9 knockout models confirm on-target effects. Competitive pull-down assays (biotinylated probes) and phosphoproteomics (LC-MS) identify off-target kinase inhibition. Use isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. How do solvent polarity and pH affect the compound’s stability in long-term storage?

Stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the sulfonamide bond in aqueous buffers (pH <5). Lyophilization with cryoprotectants (trehalose) or storage in anhydrous DMSO at -80°C minimizes decomposition .

Q. What are the best practices for scaling up synthesis without compromising yield?

Transition from batch to flow chemistry for exothermic steps (sulfonylation). Use immobilized reagents (silica-supported catalysts) to simplify purification. Process Analytical Technology (PAT) tools monitor reaction progress in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.